molecular formula C19H17N3O5 B15043126 N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide

N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B15043126
M. Wt: 367.4 g/mol
InChI Key: AMKBFWWXAALRJZ-UHFFFAOYSA-N
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Description

This compound features a hydrazide core linked to a 1,3-dioxoisoindole moiety and a 2-methylphenoxy group. Its synthesis typically involves condensation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives with hydrazine intermediates, followed by functionalization with phenoxy groups .

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide

InChI

InChI=1S/C19H17N3O5/c1-12-6-2-5-9-15(12)27-11-17(24)21-20-16(23)10-22-18(25)13-7-3-4-8-14(13)19(22)26/h2-9H,10-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

AMKBFWWXAALRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide typically involves multiple steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Acetylation: The isoindoline-1,3-dione is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Hydrazide Formation: The acetylated product is reacted with hydrazine hydrate to form the hydrazide derivative.

    Phenoxyacetylation: Finally, the hydrazide is reacted with 2-methylphenoxyacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazide moiety (-CONHNH₂) undergoes selective hydrolysis under acidic or basic conditions:

Condition Reaction Outcome Key Observations
6M HCl, refluxCleavage to 2-(1,3-dioxoisoindolin-2-yl)acetic acidComplete conversion in 4-6 hours (yield 89%)
2M NaOH, 80°CDegradation to o-xylene derivativesCompetitive isoindole ring opening observed

These reactions demonstrate pH-dependent selectivity, with acidic conditions preserving the isoindole core while basic conditions induce decomposition.

Nucleophilic Substitution at Phenoxy Group

The electron-rich 2-methylphenoxy group participates in aromatic substitution reactions:

Reagent Position Product Yield
HNO₃/H₂SO₄ParaNitro-substituted derivative62%
Cl₂, FeCl₃OrthoDichloro analog55%
CH₃I, K₂CO₃N/AO-Methylated side product41%

Electrophilic substitution occurs preferentially at the para position due to steric hindrance from the ortho methyl group.

Cyclization Reactions

The hydrazide linker enables heterocycle formation through intramolecular cyclization:

a) With Aldehydes/Ketones
Reaction with aromatic aldehydes produces triazolo[3,4-b]isoindole derivatives:

text
RCHO + Hydrazide → Triazoloisoindole + H₂O
Aldehyde Reaction Time Yield Biological Activity
Benzaldehyde 8h76%Moderate COX-2 inhibition
4-Nitrobenzaldehyde 12h68%Enhanced anticancer activity

b) With Carbonyl Diimidazole
Forms fused pyrazolo[1,5-a]isoindole systems under microwave irradiation (100W, 120°C) :

text
CDI → Pyrazolo-isoindole + Imidazole

This reaction proceeds via activation of the hydrazide nitrogen, with reaction completion in 15-20 minutes (yield 82-91%) .

Metal Complexation

The isoindole-dione oxygen atoms and hydrazide nitrogen form stable complexes with transition metals:

Metal Salt Stoichiometry Application
Cu(OAc)₂·H₂O1:2Catalytic oxidation of alcohols
ZnCl₂1:1Luminescent materials
FeCl₃1:3Magnetic nanoparticles

X-ray crystallography of the copper complex shows square-planar geometry with bond lengths of 1.95-1.98 Å (Cu-N) and 2.02-2.05 Å (Cu-O).

Biological Interactions

While not strictly synthetic reactions, the compound participates in key biochemical interactions:

  • Enzyme Inhibition : Binds to COX-2 active site via H-bonds with Tyr385 and Ser530 (docking score -9.2 kcal/mol)

  • DNA Intercalation : Planar isoindole moiety inserts between GC base pairs (Kₐ = 1.8×10⁵ M⁻¹)

  • Protein Binding : Forms stable complex with BSA (Ksv = 3.2×10⁴ M⁻¹ at 298K)

Stability Considerations

Critical degradation pathways under stress conditions:

Stress Condition Major Degradants Half-Life
UV Light (254nm)Ring-opened phthalic acid derivatives48h
75% HumidityHydrazine cleavage products120h
Oxidative (H₂O₂)N-Oxides and sulfonic acid derivatives6h

These stability profiles inform storage recommendations (desiccated, -20°C, amber vials).

Scientific Research Applications

N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Use in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: Investigation of its biological activity and mechanism of action in various cellular and molecular pathways.

    Industrial Applications: Potential use as a precursor for the synthesis of other valuable compounds in the chemical industry.

Mechanism of Action

The mechanism of action of N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₀H₁₈N₄O₅ 394.39 1,3-Dioxoisoindole, 2-methylphenoxy High planarity; potential for hydrogen bonding via hydrazide and carbonyl groups
N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide () C₂₀H₁₈N₄O₃ 362.38 1-Methyl-2-oxoindole, 2-methylphenoxy Indole-based core; Z-configuration may influence stereoselective interactions
MMINA (2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide) () C₂₀H₁₉N₅O₄ 393.40 Nitrophenyl, methoxyindole Exhibits protective effects against testicular damage via StAR/CatSper modulation
2-[(4-Methylphenyl)amino]-N′-(2-oxo-1H-indol-3-yl)acetohydrazide () C₁₈H₁₈N₄O₂ 322.36 4-Methylphenylamino, 2-oxoindole Amino substitution enhances solubility; potential for kinase inhibition
2-(4-Chlorophenoxy)acetohydrazide derivative () C₁₄H₁₂ClN₃O₃ 305.72 4-Chlorophenoxy Chlorine atom increases electronegativity; high synthetic yield (95%)
(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide () C₂₄H₂₇N₃O₃ 405.50 Tetrahydro-pyran, dimethylphenoxy Bulky substituents may improve metabolic stability; used in advanced drug discovery

Biological Activity

N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole moiety, an acetyl group, and a phenoxyacetohydrazide framework. The structural formula can be represented as follows:

C18H18N4O4\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_4

This structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of isoindole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives display high activity against various bacterial strains including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The activity is often attributed to the presence of the dioxoisoindole structure, which enhances interaction with microbial targets.

Table 1: Antimicrobial Activity of Isoindole Derivatives

Compound NameBacterial StrainActivity Level
Compound AStaphylococcus pneumoniaeHigh
Compound BPseudomonas aeruginosaModerate
Compound CBacillus subtilisLow

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies indicate that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For example, studies reported IC50 values in the micromolar range against breast cancer cell lines .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)25
A549 (Lung Cancer)30

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cellular signaling pathways such as MAPK and PI3K/Akt . Additionally, the compound may disrupt bacterial cell wall synthesis, contributing to its antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several isoindole derivatives against resistant strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for drug development .

Case Study 2: Cancer Treatment Potential

In another study focusing on cancer treatment, researchers investigated the effects of the compound on tumor growth in vivo. The results demonstrated significant tumor reduction in treated groups compared to controls, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for synthesizing N'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]-2-(2-methylphenoxy)acetohydrazide and its derivatives?

  • Methodology :
    The compound is typically synthesized via condensation reactions. For example:

    • Hydrazide Formation : Reacting esters with hydrazine hydrate in ethanol under reflux (4–6 hours) to yield the hydrazide intermediate .
    • Acylation/Functionalization : The hydrazide is then acylated with substituted acetyl chlorides or condensed with aldehydes/ketones under reflux (e.g., acetic acid, 18–24 hours) to introduce the isoindole-dione and phenoxy groups .
    • Derivatization : Substituents like benzimidazole or sulfonamide groups can be added via nucleophilic substitution or coupling reactions (e.g., using arylsulfonyl chlorides in sodium carbonate solution) .

    Example Protocol :

    • Step 1 : React methyl 2-(2-methylphenoxy)acetate with hydrazine hydrate (1.2 eq) in ethanol under reflux for 4 hours .
    • Step 2 : Condense the hydrazide intermediate with 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride in dry dichloromethane under nitrogen .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :
    • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 2-methylphenoxy group at δ 6.8–7.4 ppm) and hydrazide NH peaks (δ 9.5–10.2 ppm) .
    • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) .
    • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₂₀H₁₈N₄O₅: 394.13) .
    • X-ray Crystallography : Resolves stereochemistry of the isoindole-dione moiety .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodology :

    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve hydrazide formation .
    • Catalysis : Use of catalytic p-toluenesulfonic acid (PTSA) accelerates condensation reactions .
    • Temperature Control : Reflux at 80–100°C ensures complete acylation without decomposition .
    • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

    Table 1 : Optimization Parameters for Key Steps

    StepSolventTemp (°C)Time (h)Yield (%)Source
    Hydrazide formationEthanol80475–85
    AcylationAcetic acid1001860–70
    SulfonylationDCM/Na₂CO₃RT1255–65

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structural analogs?

  • Methodology :

    • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the phenoxy ring) and test activity in standardized assays .
    • Crystallographic Analysis : Compare binding modes of active vs. inactive analogs using X-ray co-crystallography .
    • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting activity discrepancies .

    Example : In a study of benzimidazole-acetohydrazide derivatives, chloro-substituted analogs showed 2× higher anti-inflammatory activity than methoxy derivatives due to enhanced hydrogen bonding with COX-2 .

Q. What computational strategies elucidate the mechanism of action of this compound?

  • Methodology :

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or HDAC enzymes. Focus on hydrogen bonds with isoindole-dione carbonyl groups .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
    • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP and polar surface area to predict activity .

    Key Finding : Docking studies of N'-acylhydrazides revealed a strong interaction (ΔG = −9.2 kcal/mol) with the COX-2 active site, explaining observed anti-inflammatory activity .

Q. What experimental models are suitable for evaluating anti-inflammatory activity?

  • Methodology :

    • In Vitro :
  • COX-2 Inhibition Assay : Measure IC₅₀ values using a colorimetric kit (e.g., Cayman Chemical) .

  • LPS-Induced Macrophage Model : Quantify TNF-α/IL-6 suppression via ELISA .
    2. In Vivo :

  • Carrageenan-Induced Paw Edema (Rats) : Administer 50 mg/kg orally and measure edema reduction over 6 hours .

  • Adjuvant-Induced Arthritis (Mice) : Assess joint inflammation histologically after 21 days .

    Table 2 : Anti-Inflammatory Activity of Selected Derivatives

    DerivativeCOX-2 IC₅₀ (µM)TNF-α Inhibition (%)Source
    Parent Compound12.458
    3-Nitro Analog8.772
    4-Chloro Analog6.285

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